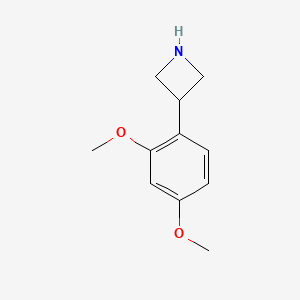

3-(2,4-Dimethoxyphenyl)azetidine

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

3-(2,4-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2/h3-5,8,12H,6-7H2,1-2H3 |

InChI-Schlüssel |

DSCCUTGGCFGUAH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C2CNC2)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 2,4 Dimethoxyphenyl Azetidine

Retrosynthetic Analysis and Key Precursors for 3-(2,4-Dimethoxyphenyl)azetidine

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of key precursors. The most common approach involves the formation of the C-N bonds of the azetidine (B1206935) ring. A primary disconnection across the N1-C2 and N1-C4 bonds suggests a precursor in the form of a 1,3-dihalopropane derivative and an appropriate amine. However, achieving regioselectivity in such cyclizations can be challenging.

A more strategic disconnection across one C-N bond and the C2-C3 bond points towards precursors amenable to intramolecular cyclization. For instance, a key precursor could be a γ-amino alcohol or a γ-amino halide derived from 2,4-dimethoxybenzaldehyde (B23906). This aldehyde can be converted to a suitable three-carbon chain with functionalities that allow for the eventual ring closure to form the azetidine.

A common and effective retrosynthetic strategy involves the disconnection of the azetidine ring to a β-amino ester or a β-amino alcohol. These precursors can be synthesized from 2,4-dimethoxybenzaldehyde and a suitable nitrogen source. For example, an imine derived from 2,4-dimethoxybenzaldehyde can undergo a variety of reactions to introduce the required three-carbon backbone, which is then cyclized to form the azetidine ring.

Key precursors for the synthesis of this compound often include:

2,4-Dimethoxybenzaldehyde: The starting point for introducing the dimethoxyphenyl moiety.

α,β-Unsaturated esters or nitriles: Used in Michael additions with an appropriate nitrogen nucleophile.

β-Amino acids or esters: These can be reduced and then cyclized.

1,3-Propanediol derivatives: Substituted with the 2,4-dimethoxyphenyl group and suitable leaving groups for cyclization with an amine.

N-protected γ-amino alcohols: These can undergo intramolecular cyclization upon activation of the hydroxyl group.

A representative retrosynthetic approach is illustrated below:

Table 1: Key Precursors and Corresponding Synthetic Strategies

| Precursor Type | Synthetic Strategy |

| 2,4-Dimethoxybenzaldehyde derived imine | Imino-aldol reaction followed by reduction and cyclization. rsc.org |

| 2,4-Dimethoxyphenyl substituted 1,3-propanediol | Intramolecular nucleophilic substitution with an amine. |

| β-(2,4-Dimethoxyphenyl)-β-amino ester | Reduction of the ester to an alcohol followed by intramolecular cyclization. |

| γ-Haloamine with a 2,4-dimethoxyphenyl substituent | Intramolecular cyclization. |

Development and Optimization of Stereoselective Synthetic Routes for Azetidinesnih.govnih.govacs.org

The development of stereoselective methods for the synthesis of azetidines is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective synthesis of 3-arylazetidines can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, and starting materials from the chiral pool. researchgate.net

One prominent method involves the asymmetric reduction of a suitable β-lactam precursor. acs.org The reduction of the carbonyl group of a chiral β-lactam, which can be synthesized via various asymmetric methods like the Staudinger reaction with a chiral auxiliary, can lead to the corresponding chiral azetidine with retention of stereochemistry. acs.org

Another powerful approach is the use of chiral catalysts in ring-closing reactions. For instance, a copper-catalyzed [3+1] cycloaddition between an imido-sulfur ylide and an enoldiazoacetate can produce enantiomerically enriched 2-azetines, which can be subsequently reduced to the corresponding azetidines. nih.gov

The diastereoselective synthesis of substituted azetidines often relies on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the cyclization of a diastereomerically pure γ-amino alcohol will proceed with a predictable stereochemical outcome.

A notable example is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov By using a chiral imine derived from a chiral amine, it is possible to achieve high diastereoselectivity in the formation of the resulting β-lactam, which can then be reduced to the desired diastereomer of the azetidine.

Furthermore, the lithiation of N-protected azetidines at the C2 position followed by trapping with an electrophile has been shown to proceed with high diastereoselectivity, offering a route to 2,3-disubstituted azetidines. nih.gov The stereochemical outcome is often directed by the N-protecting group.

Table 2: Comparison of Stereoselective Synthetic Methods for Azetidines

| Method | Type | Key Features |

| Asymmetric β-Lactam Reduction | Enantioselective | Utilizes readily available chiral β-lactams; high stereochemical fidelity. acs.org |

| Chiral Catalyst-Mediated Cycloaddition | Enantioselective | Can provide high enantiomeric excess; requires development of specific catalysts. nih.gov |

| Staudinger [2+2] Cycloaddition | Diastereoselective | Employs chiral imines or ketenes; provides access to specific diastereomers of β-lactams. nih.gov |

| α-Lithiation of Azetidines | Diastereoselective | Functionalization of a pre-formed azetidine ring; stereoselectivity is influenced by the N-protecting group. nih.gov |

Novel Ring-Closing Strategies for the Azetidine Corenih.govacs.orgresearchgate.netrsc.orgacs.orgprinceton.edu

Recent advances have focused on developing novel and efficient methods for constructing the strained azetidine ring.

One innovative approach is the photochemical Norrish-Yang cyclization of α-aminoacetophenones. nih.govbeilstein-journals.org This method utilizes light to induce an intramolecular hydrogen abstraction followed by radical cyclization to form azetidinols. nih.gov This "build and release" strategy allows for the formation of the strained ring, which can then be further functionalized. nih.govbeilstein-journals.org

Another strategy involves the ring expansion of aziridines. nih.gov For example, rhodium carbenoids can react with aziridines to furnish 1-azetines, which are unsaturated precursors to azetidines. nih.gov

Furthermore, intramolecular amination of organoboronates has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This method involves a 1,2-metalate shift of an aminoboron "ate" complex to form the C-N bond.

The intramolecular cyclization of γ-amino alcohols or their derivatives remains a cornerstone of azetidine synthesis. acs.org Recent improvements include the use of efficient leaving groups and mild reaction conditions to favor the formation of the four-membered ring over competing side reactions.

Functionalization of the Dimethoxyphenyl Moiety in Azetidine Derivativesresearchgate.net

While the primary focus is often on the synthesis and functionalization of the azetidine ring, the dimethoxyphenyl moiety itself can be a site for further chemical modification. This allows for the generation of a library of related compounds with potentially different biological activities.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the electron-rich dimethoxyphenyl ring. The directing effects of the two methoxy (B1213986) groups will influence the position of substitution.

Alternatively, the methoxy groups can be cleaved to the corresponding dihydroxy-phenylazetidine. These phenolic hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.

Recent developments in photoredox catalysis have enabled the direct C-H functionalization of aromatic rings. princeton.edu Such methods could potentially be applied to the dimethoxyphenyl moiety of an azetidine derivative to introduce aryl or other groups at specific positions.

Sustainable and Green Chemistry Approaches in Azetidine Synthesisnih.govacs.orgbeilstein-journals.org

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including azetidines. mdpi.com

One key aspect is the use of more environmentally benign solvents or even solvent-free reaction conditions. mdpi.com For instance, microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the formation of heterocyclic compounds. mdpi.com

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The development of highly efficient and recyclable catalysts for azetidine synthesis is an active area of research. acs.org

Photochemical methods, such as the Norrish-Yang cyclization, are also considered a green approach as they utilize light as a traceless reagent, often proceeding at ambient temperature. nih.govbeilstein-journals.org

Furthermore, the use of starting materials derived from renewable resources and the design of synthetic routes with high atom economy are central tenets of green chemistry that are being applied to the synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 3 2,4 Dimethoxyphenyl Azetidine

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The dimethoxyphenyl group in 3-(2,4-dimethoxyphenyl)azetidine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. makingmolecules.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The directing effects on the aromatic ring are as follows:

The methoxy group at C2 directs electrophiles to the C3 and C5 positions.

The methoxy group at C4 directs electrophiles to the C3 and C5 positions.

The azetidin-3-yl group is generally considered an inductively deactivating group.

Considering these factors, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. The C3 position is also activated but is more sterically hindered by the adjacent azetidine (B1206935) ring and the C2-methoxy group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acids would be expected to yield primarily 3-(5-nitro-2,4-dimethoxyphenyl)azetidine. libretexts.org

While specific studies on this compound are not extensively documented, the principles of EAS on similarly substituted aromatic systems are well-established. makingmolecules.comlibretexts.org For example, studies on other activated aromatic compounds confirm that substitution patterns are governed by the combined electronic and steric effects of the resident substituents. libretexts.orgnih.gov

It is also noteworthy that the azetidine ring itself can act as a directing group in certain reactions, such as directed ortho-metalation. In studies involving 2-arylazetidines, the nitrogen atom can coordinate to a strong base like n-butyllithium, directing deprotonation and subsequent functionalization to the ortho position of the aromatic ring. core.ac.uklookchem.com A similar effect could potentially be exploited for the C3 position of the dimethoxyphenyl ring in the target molecule under specific conditions.

Nucleophilic Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to nucleophilic ring-opening reactions, although it is more stable than the analogous three-membered aziridine (B145994) ring. rsc.orgrsc.org These reactions typically require activation of the azetidine, most commonly by converting the nitrogen atom into a better leaving group. This is often achieved by N-acylation, N-sulfonylation, or, more frequently, N-alkylation to form a quaternary azetidinium salt. nih.govcapes.gov.br

Once activated, the azetidinium ion undergoes nucleophilic attack at one of the ring carbons adjacent to the nitrogen (C2 or C4). The regioselectivity of this SN2-type reaction is governed by both steric and electronic factors. For a 3-substituted azetidinium ion, nucleophiles generally attack the less sterically hindered C4 position, unless electronic factors at C2 favor attack at that site.

Ring-Opening Reactions: The reaction of N-activated 3-arylazetidines with various nucleophiles leads to the formation of functionalized γ-aminopropyl derivatives. A variety of nucleophiles, including halides, cyanide, azide, and alkoxides, can be employed.

Ring-Expansion Reactions: Azetidines can also undergo ring-expansion reactions to form larger heterocyclic systems, most commonly pyrrolidines (five-membered rings). researchgate.netnih.govnih.gov These transformations often proceed through the formation of an intermediate that facilitates the cleavage of a C-C bond within the azetidine ring and subsequent rearrangement.

One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium) to generate an azetidinium ylide. nih.gov This ylide can then undergo a core.ac.ukacs.org-Stevens rearrangement to furnish a ring-expanded pyrrolidine (B122466). Another approach involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group, forming a bicyclic azetidinium intermediate which is then opened by a nucleophile to yield either pyrrolidine or azepane derivatives. researchgate.netnih.govacs.org

The table below summarizes representative ring-expansion reactions starting from azetidine derivatives.

| Starting Azetidine Derivative | Reagents & Conditions | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| N-Alkyl-2-azetidinecarboxylate | Diazoacetate, Rh2(OAc)4 | Pyrrolidine | Ylide formation followed by core.ac.ukacs.org-shift | nih.gov |

| 2-(3-Hydroxypropyl)azetidine | 1. MsCl, Et3N; 2. KCN | Pyrrolidine/Azepane mixture | Intramolecular cyclization then nucleophilic opening | researchgate.netnih.gov |

| α-Bromo N-sulfonylpyrrolidinone | K2CO3, Nucleophile (e.g., ROH) | α-Carbonyl Azetidine | Ring contraction (reverse of expansion) | acs.org |

Derivatization Strategies via the Azetidine Nitrogen and Ring Carbons

Functionalization of the this compound scaffold can be achieved at the azetidine nitrogen or, with more difficulty, at the ring carbons.

Derivatization via the Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and readily undergoes a variety of standard transformations.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl azetidines. researchgate.net This is a common strategy to install protecting groups or to modify the electronic properties of the ring. For example, acylation with 3,4,5-trimethoxythiobenzoyl chloride has been reported for azetidine. ontosight.ai

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylazetidines, which can activate the ring for further reactions. acs.org

Reductive Amination: The nitrogen can be functionalized by reaction with aldehydes or ketones in the presence of a reducing agent.

These derivatizations are crucial for modulating the compound's properties and for providing handles for further synthetic transformations, such as in the creation of peptide macrocycles where the azetidine nitrogen serves as a point for late-stage functionalization. researchgate.net

Derivatization via Ring Carbons: Functionalization of the C-H bonds of the azetidine ring is more challenging but can be achieved through modern synthetic methods.

Directed Metalation: As mentioned previously, the nitrogen of an N-substituted azetidine can direct lithiation to the C2 position, allowing for the introduction of various electrophiles. lookchem.com

C-H Activation: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, demonstrating the feasibility of C-H functionalization on precursors to form the ring. rsc.org

Radical Reactions: Radical-mediated processes can also be used to form the azetidine ring, implying that radical-based functionalization of a pre-formed ring is also a potential strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Azetidine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgdoabooks.org While direct C-H activation and coupling of the azetidine ring is an emerging area, a more established strategy involves the use of pre-functionalized azetidine derivatives as coupling partners.

For a molecule like this compound, a halogen atom could be introduced either on the aromatic ring (via electrophilic halogenation) or on the azetidine ring itself. A 3-haloazetidine derivative, for example, can serve as an electrophilic partner in various cross-coupling reactions. nih.govresearchgate.net

Key cross-coupling reactions applicable to functionalized azetidines include:

Suzuki-Miyaura Coupling: Reaction of a halo-azetidine with a boronic acid or ester.

Sonogashira Coupling: Coupling of a halo-azetidine with a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting a halo-azetidine with an amine.

Hiyama Coupling: Reaction of a halo-azetidine with an organosilane.

The table below illustrates potential cross-coupling reactions using a hypothetical 3-iodoazetidine (B8093280) derivative as a versatile intermediate.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh3)4, Base | C(sp³)-C(sp²) | doabooks.org |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | C(sp³)-C(sp) | doabooks.org |

| Buchwald-Hartwig | Amine (R2NH) | Pd Catalyst, Ligand, Base | C(sp³)-N | rsc.org |

| Hiyama | Arylsilane | Pd Catalyst, Fluoride Source | C(sp³)-C(sp²) | researchgate.net |

Photochemical and Electrochemical Transformations Relevant to Azetidine Synthesis and Reactivity

Photochemical and electrochemical methods offer unique pathways for both the synthesis and transformation of azetidine rings, often under mild conditions. rsc.orgacs.org

Photochemical Transformations: These reactions use light energy to access high-energy intermediates that can lead to the formation of the strained azetidine ring. rsc.org

Norrish-Yang Cyclization: This is a key intramolecular reaction for forming 3-hydroxyazetidines. It involves the photochemical excitation of an α-amino ketone, which then undergoes a 1,5-hydrogen atom transfer from a γ-carbon to the excited carbonyl oxygen, followed by radical-radical combination to form the four-membered ring. durham.ac.ukchemrxiv.org This method has been successfully implemented in flow chemistry setups for scalable synthesis. durham.ac.uk

Aza Paternò-Büchi Reaction: This is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.org Recent advances have utilized visible light and photocatalysts to achieve this transformation, expanding its scope and applicability for constructing densely functionalized azetidines. rsc.org

Electrochemical Transformations: Electrochemistry provides an alternative to chemical reagents for driving redox reactions, enabling the synthesis of azetidines through novel pathways.

Intramolecular Hydroamination: An electrocatalytic method using a cobalt catalyst has been developed for the intramolecular hydroamination of allylic sulfonamides, providing access to azetidines. acs.org This method relies on the electrochemical generation of key carbocationic intermediates that undergo C-N bond formation.

Reductive Cyclization: The electroreductive intramolecular coupling of α-iminoesters, often prepared from amino acids, can produce azetidin-2-ones (β-lactams), which are versatile precursors to azetidines via reduction. acs.orgmdpi.com

The following table summarizes key photochemical and electrochemical methods relevant to azetidine synthesis.

| Method | Precursor(s) | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Norrish-Yang Cyclization (Photochemical) | α-Amino ketone | 1,4-Biradical | 3-Hydroxyazetidine | durham.ac.ukchemrxiv.org |

| Aza Paternò-Büchi (Photochemical) | Imine + Alkene | Excited-state imine | Azetidine | rsc.org |

| Intramolecular Hydroamination (Electrochemical) | Allylic sulfonamide | Carbocation | Azetidine | acs.org |

| Reductive Coupling (Electrochemical) | α-Iminoester | Radical anion | Azetidin-2-one | acs.org |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 2,4 Dimethoxyphenyl Azetidine

High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(2,4-dimethoxyphenyl)azetidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, and provides crucial insights into the molecule's conformation and relative configuration.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the 2,4-dimethoxyphenyl substituent. The azetidine ring protons would appear as a complex set of multiplets in the aliphatic region, while the aromatic protons and methoxy (B1213986) group protons would resonate in the downfield and shielded regions, respectively. The ¹³C NMR spectrum would complement this by showing characteristic signals for the aliphatic carbons of the azetidine ring and the aromatic and methoxy carbons of the substituent.

Conformational and Configurational Analysis: The puckered nature of the azetidine ring and the presence of a substituent at the C3 position give rise to the possibility of different conformations and stereoisomers. The relative configuration (cis/trans) of substituents on the azetidine ring can often be determined by analyzing the vicinal proton-proton coupling constants (³JHH). It is a general observation for azetidine derivatives that the coupling constants for trans-protons are smaller than those for cis-protons. researchgate.net

For a more in-depth conformational analysis, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the preferred conformation of the molecule in solution. nih.gov For instance, NOE correlations between protons on the azetidine ring and the aromatic ring would help define the orientation of the 2,4-dimethoxyphenyl group relative to the four-membered ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted chemical shift ranges based on known data for similar structures. Actual values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (C2, C4) | 3.0 - 4.0 | 45 - 60 |

| Azetidine CH (C3) | 3.5 - 4.5 | 35 - 50 |

| Azetidine NH | 1.5 - 3.0 | - |

| Aromatic CH | 6.4 - 7.2 | 98 - 161 |

| Methoxy (OCH₃) | 3.7 - 3.9 | 55 - 56 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Studies

While no public crystal structure for this compound is available, single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional molecular structure in the solid state. nih.govnih.gov This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state architecture.

For related 3-aryl-azetidine derivatives, X-ray diffraction studies have confirmed the puckered nature of the four-membered azetidine ring. nih.gov The degree of puckering and the orientation of the aryl substituent are influenced by the substitution pattern on both the ring and the aryl group. A crystal structure of this compound would definitively establish the conformation of the azetidine ring (e.g., the extent of deviation from planarity) and the dihedral angle between the phenyl ring and the azetidine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the azetidine nitrogen, which dictate the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. jmchemsci.comjmchemsci.comamericanpharmaceuticalreview.com Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and absorbs or scatters light at a characteristic frequency.

The IR and Raman spectra of this compound would be expected to display a series of characteristic bands:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the azetidine ring.

Aromatic C-H Stretching: Bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range due to the two methoxy groups on the phenyl ring.

C-N Stretching: Bands in the 1000-1250 cm⁻¹ region associated with the C-N bonds of the azetidine ring.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes may be more active in one technique than the other due to selection rules.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Aryl Ether) | Stretching | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

| C-N | Stretching | 1000 - 1250 |

Advanced Mass Spectrometry (e.g., HRMS, MS/MS) for Fragmentation Pathway Delineation

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for confirming the molecular formula and elucidating the fragmentation pathways of this compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₅NO₂).

MS/MS experiments involve the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, likely fragmentation pathways would include:

Cleavage of the azetidine ring: The strained four-membered ring can undergo ring-opening and fragmentation, leading to characteristic losses.

Loss of the 2,4-dimethoxyphenyl group: Cleavage of the C-C bond between the azetidine ring and the phenyl ring would result in a fragment ion corresponding to the 2,4-dimethoxyphenyl moiety and another corresponding to the 3-azetidinyl radical cation.

Loss of methoxy groups: Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups on the aromatic ring.

The elucidation of these fragmentation pathways provides a "fingerprint" that can be used to identify the compound and distinguish it from its isomers. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if chiral)

The C3 carbon of this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com

These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.govnih.govresearchgate.net This approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. mdpi.com

The combination of experimental chiroptical data with theoretical calculations provides a high level of confidence in the assignment of the absolute stereochemistry of chiral molecules like this compound. nih.gov

Computational and Theoretical Chemistry of 3 2,4 Dimethoxyphenyl Azetidine

The computational and theoretical examination of 3-(2,4-dimethoxyphenyl)azetidine provides significant insights into its molecular properties and behavior. These studies, employing a range of computational techniques, are crucial for understanding the molecule's electronic characteristics, conformational preferences, and reactivity, which underpins its potential applications.

Exploratory Applications in Chemical Sciences and Materials Research Non Biological

3-(2,4-Dimethoxyphenyl)azetidine as a Ligand in Catalysis

The nitrogen atom within the azetidine (B1206935) ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This coordinating ability allows it to function as a ligand in catalysis. lookchem.com The steric and electronic properties of the ligand can be fine-tuned by the substituents on the azetidine ring, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

In the case of this compound, the 2,4-dimethoxyphenyl group exerts a significant steric and electronic influence. The methoxy (B1213986) groups are electron-donating, which can increase the electron density on the nitrogen atom of the azetidine ring, potentially enhancing its coordination to metal centers. However, the bulky nature of the substituted phenyl ring can also create a specific chiral pocket around the metal center in asymmetric catalysis, influencing the stereochemical outcome of a reaction. nih.gov While specific catalytic applications of this compound are not extensively documented, the principles of using 3-arylazetidines as ligands are established. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions have been successfully performed using ligands derived from azetidine scaffolds. acs.org

Table 1: Potential Catalytic Applications of Azetidine-Based Ligands

| Catalytic Reaction | Metal Center | Role of Azetidine Ligand | Potential Advantage of this compound |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral environment creation | Enantioselectivity control due to the chiral center at C3 and the bulky aryl group. |

| Cross-Coupling Reactions | Palladium, Copper | Ligand for metal stabilization and reactivity modulation | Enhanced catalytic activity through electronic tuning by the dimethoxy groups. |

| Cycloaddition Reactions | Lewis Acids | Stereocontrol | Directing group for facial selectivity in cycloadditions. |

The development of chiral azetidine-based ligands is an active area of research, with the goal of achieving high enantioselectivity in a variety of chemical transformations. The synthesis of enantiomerically pure this compound would be a critical step towards its application as a chiral ligand in asymmetric catalysis.

Integration of Azetidine Scaffolds into Advanced Polymer Architectures

Azetidine and its derivatives are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.org The polymerization of azetidines can proceed via cationic or anionic mechanisms, leading to polymers with different architectures, such as linear or hyperbranched structures. rsc.orgresearchgate.net The strain energy of the four-membered ring is the driving force for the ROP of azetidines. rsc.org

The integration of the this compound monomer into a polymer backbone could lead to advanced polymer architectures with unique properties. Cationic ring-opening polymerization (CROP) of azetidine typically results in hyperbranched poly(propylenimine) (PPI). acs.org A similar polymerization of this compound would be expected to produce a hyperbranched polymer with pending dimethoxyphenyl groups. These aromatic moieties could significantly influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics.

Table 2: Polymerization of Azetidine Monomers

| Monomer | Polymerization Method | Resulting Polymer Architecture | Potential Properties |

| Azetidine | Cationic ROP | Hyperbranched | CO2 capture, chelation |

| N-Sulfonylated Aziridines | Anionic ROP | Linear | Well-defined polyamines after deprotection |

| This compound (hypothetical) | Cationic ROP | Hyperbranched with aryl side chains | Modified solubility, fluorescent properties, self-assembly capabilities |

The resulting polyamines from the ROP of azetidines have a wide range of potential applications, including as antimicrobial coatings, for CO2 adsorption, and in materials templating. rsc.org The presence of the 2,4-dimethoxyphenyl groups in a polymer derived from this compound could also facilitate post-polymerization modification, allowing for the introduction of other functional groups.

Photophysical Properties and Potential in Optoelectronic Materials Research

Azetidine-containing molecules have been shown to exhibit interesting photophysical properties, particularly when incorporated into fluorescent scaffolds. nih.govescholarship.org The azetidine ring can act as an auxochrome or part of a donor-acceptor system, influencing the absorption and emission characteristics of a chromophore. The substitution of an azetidine ring has been demonstrated to enhance the quantum efficiency of fluorophores. escholarship.org

The this compound moiety, when attached to a suitable chromophoric system, could lead to the development of novel fluorescent probes and materials for optoelectronics. The dimethoxyphenyl group is known to be electron-rich and can participate in charge-transfer interactions, which are often responsible for the fluorescent properties of organic molecules. mdpi.com The combination of the azetidine ring and the dimethoxyphenyl group could result in compounds with large Stokes shifts and high quantum yields, which are desirable properties for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov Research on azetidine-containing fluorescent purine (B94841) analogs has shown that the substitution on the azetidine ring correlates with the emission quantum yields. nih.govescholarship.org

Table 3: Photophysical Properties of Related Fluorescent Compounds

| Compound Type | Key Structural Features | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) |

| Azetidine-thieno-pyrimidine | Azetidine substitution | ~360-380 nm | ~480-550 nm | Up to 0.77 |

| Tetraarylnaphthidines | Triarylamine structure | ~294 nm | ~450-460 nm | Up to 0.68 |

| BODIPY-lupane conjugates | BODIPY core | ~500-560 nm | ~515-580 nm | Moderate to high |

The potential for this compound to serve as a building block for materials with aggregation-induced emission (AIE) properties is also an area of interest. bldpharm.com AIE materials are non-emissive in solution but become highly fluorescent in the aggregated state, with applications in bio-imaging and organic electronics.

Role of this compound as a Building Block for Complex Molecule Synthesis

The azetidine ring is a valuable scaffold in organic synthesis, providing access to a wide variety of more complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govorganic-chemistry.org The strain in the four-membered ring makes it susceptible to ring-opening reactions, while the nitrogen atom and the carbon atoms of the ring can be functionalized to build molecular diversity. rsc.orgmedwinpublishers.comrsc.org

This compound is a versatile building block due to the presence of multiple reactive sites: the azetidine nitrogen, the C3 position, and the aromatic ring. The azetidine nitrogen can be alkylated, acylated, or arylated. The C-H bonds on the azetidine ring can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions. nih.govuniba.it Furthermore, the 3-arylazetidine motif can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. acs.orgacs.org

Table 4: Synthetic Transformations of the Azetidine Scaffold

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halides | N-Substituted azetidines | nih.gov |

| Ring-Opening | Nucleophiles/Lewis Acids | Substituted propylamines | rsc.org |

| C-H Arylation | Palladium catalyst, Aryl halide | C-Arylated azetidines | rsc.org |

| Friedel-Crafts Alkylation | Lewis acid, arene | 3,3-Diarylazetidines | acs.org |

The use of flow chemistry has also been explored for the multi-step synthesis of complex molecules starting from simple building blocks, a strategy that could be applied to syntheses involving this compound. syrris.jp The ability to construct complex molecular frameworks from this azetidine derivative makes it a valuable tool in drug discovery and materials science. jmchemsci.com

Applications in Supramolecular Chemistry and Energetic Materials

The defined three-dimensional structure of this compound makes it an interesting candidate for applications in supramolecular chemistry. The azetidine ring can act as a hydrogen bond acceptor, and the dimethoxyphenyl group can participate in π-π stacking interactions. These non-covalent interactions can be exploited to construct well-ordered supramolecular assemblies, such as host-guest complexes or self-assembled monolayers. The directing ability of the azetidine ring in ortho-lithiation reactions highlights its capacity to control the spatial arrangement of functional groups, a key aspect in designing supramolecular systems. lookchem.com

Table 5: Properties of Azetidine-Based Energetic Materials

| Compound | Key Structural Feature | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (km/s) |

| 1,3,3-Trinitroazetidine (TNAZ) | Three nitro groups | 1.84 | >200 | 9.58 |

| 3,3-Dinitroazetidine (DNAZ) derivatives | Dinitroazetidine core | ~1.75-1.80 | >200 | ~8.3-8.5 |

| Azetidine-triazole hybrids | Fused azetidine and triazole rings | High | >200 | High (calculated) |

The synthesis of polycyclic energetic materials by combining azetidine structures with other nitrogen-rich heterocycles like triazoles is an emerging area of research. nih.gov This approach aims to create materials with high density, good thermal stability, and superior energetic performance.

Analytical Methodologies for Research Scale Characterization of 3 2,4 Dimethoxyphenyl Azetidine

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating components within a mixture, making them ideal for assessing the purity of synthesized 3-(2,4-Dimethoxyphenyl)azetidine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity determination, particularly for non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice. americanpharmaceuticalreview.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net For amines, which can exhibit poor peak shape on standard silica-based columns, mobile phase modifiers or specialized columns are often used to ensure sharp, symmetrical peaks for accurate quantification. americanpharmaceuticalreview.com Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all observed peaks, including impurities.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the azetidine (B1206935) ring is relatively stable, the volatility of this compound would determine the suitability of GC. If amenable, a capillary column coated with a nonpolar or medium-polarity stationary phase would be used. The sample is vaporized and carried through the column by an inert gas, with separation based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its broad sensitivity to organic compounds.

Enantiomeric Excess (ee) Determination: Since this compound possesses a chiral center, determining its enantiomeric purity is critical if a stereoselective synthesis was performed. This is most commonly achieved using chiral HPLC. heraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation. uma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. The use of nonspecific detectors like UV is common in this process. heraldopenaccess.usuma.es

Table 1: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC (Purity) | Chiral HPLC (ee) | GC (Purity) |

|---|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Low-polarity (e.g., 5% Phenyl Polysiloxane) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Isocratic Hexane/Isopropanol or other non-polar/polar mixture | Helium or Hydrogen |

| Detector | UV-Vis (Diode Array Detector) | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min | 1 - 2 mL/min |

| Analysis Goal | Quantify impurities, determine % purity | Separate enantiomers, calculate enantiomeric excess | Assess purity and detect volatile impurities |

Quantitative Analytical Methods (e.g., Elemental Analysis)

Quantitative analytical methods are employed to determine the elemental composition of a pure sample, which serves as a fundamental confirmation of its chemical formula.

Elemental Analysis: Elemental analysis (EA), or combustion analysis, is a cornerstone technique for the characterization of new organic compounds. cardiff.ac.uk It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₁₁H₁₅NO₂), a close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the structural assignment and high purity of the sample. cardiff.ac.uk

Table 2: Theoretical Elemental Analysis for this compound (C₁₁H₁₅NO₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 68.37% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.83% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.56% |

| Total (Molecular Weight) | 193.24 | 100.00% |

Spectrophotometric Methods for Concentration Determination in Solution (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method used to determine the concentration of a compound in solution. ijrpc.com This technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV or visible range.

The 2,4-dimethoxyphenyl group in this compound acts as a strong chromophore. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. For phenyl-containing compounds, the λmax is often found in the 200-300 nm range.

Table 3: Example Calibration Data for UV-Vis Analysis

| Standard Solution Concentration (µg/mL) | Measured Absorbance at λmax |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 20.0 | 0.611 |

| 40.0 | 1.224 |

| Unknown Sample | 0.458 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a powerful tool for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify volatile and semi-volatile impurities. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," which can be compared against spectral libraries or analyzed to deduce the structure of unknown impurities, such as starting materials, by-products, or degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile technique for impurity profiling in modern chemical research, as it can analyze a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net The effluent from the HPLC column is directed into the mass spectrometer. The combination allows for the separation of impurities from the main compound, followed by the determination of their molecular weight and structural fragments. This is invaluable for identifying impurities that may be present in trace amounts or have structures very similar to the target compound.

Table 4: Impurity Profiling by Hyphenated Techniques

| Potential Impurity | Likely Origin | Analytical Technique | Expected Observation |

|---|---|---|---|

| 2,4-Dimethoxybenzaldehyde (B23906) | Starting Material | GC-MS or LC-MS | Peak at the corresponding retention time with a molecular ion [M]+ at m/z 166 |

| Azetidine | Starting Material | GC-MS (if derivatized) or LC-MS | Peak with a molecular ion [M+H]+ at m/z 58 |

| Dimeric by-products | Side Reaction | LC-MS | Peaks with m/z values corresponding to dimerized structures |

| Oxidation products | Degradation | LC-MS | Peaks with m/z values corresponding to the addition of oxygen atoms (e.g., [M+16]+) |

Future Research Directions and Emerging Paradigms for 3 2,4 Dimethoxyphenyl Azetidine

Uncharted Reactivity Pathways and Synthetic Transformations for Azetidine (B1206935) Derivatives

While general synthetic routes to azetidines are established, the specific reactivity of 3-(2,4-dimethoxyphenyl)azetidine remains largely unexplored. rsc.orgresearchwithrutgers.com Future research could focus on leveraging its inherent ring strain and the electronic nature of its substituent to pioneer novel transformations. rsc.orgrsc.org

Key areas for investigation include:

Strain-Release Reactions: The considerable ring strain of the azetidine core can be harnessed to drive unique chemical transformations. rsc.orgrsc.org Methodologies like the strain-release homologation of azabicyclo[1.1.0]butanes could be adapted to generate functionalized derivatives. rsc.org Another promising avenue is the reaction of azetidines to form cyclopropanes via nitrogen deletion, a transformation influenced by ring strain. acs.org

Photochemical Cycloadditions: The aza-Paternò–Büchi reaction, a [2+2]-cycloaddition between imines and alkenes, stands out as a highly atom-economical method for accessing complex azetidine structures. researchgate.net Investigating this reaction with precursors to this compound could yield novel and densely functionalized architectures that are otherwise difficult to synthesize. rsc.org

Ring Expansion and Contraction: Azetines, the unsaturated counterparts to azetidines, can undergo ring-expansion to form 5- and 6-membered heterocycles or ring-contraction to azirines. nih.gov Exploring pathways to convert this compound to an azetine intermediate could unlock a diverse array of new heterocyclic scaffolds.

C-H Functionalization: Direct C-H arylation and other functionalization methods are powerful tools for modifying complex molecules. researchgate.net Applying these techniques to the azetidine ring or the dimethoxyphenyl moiety of the target compound would allow for the late-stage diversification of the core structure, enabling the rapid generation of analogs.

Exploration of Novel Physical and Chemical Properties of the Compound

The physical and chemical properties of this compound have not been extensively documented. A primary direction for future research is the systematic characterization of these properties, which are fundamental to its application. Azetidines as a class are known to impart favorable characteristics, such as increased three-dimensionality, lower lipophilicity, and improved metabolic stability, to larger molecules. researchgate.net

A comparative analysis with the known properties of the similar compound 3-(p-methoxyphenyl)azetidine suggests key areas for investigation. epa.govontosight.ai The presence of an additional methoxy (B1213986) group at the ortho-position in this compound is expected to significantly influence its polarity, solubility, hydrogen-bonding capacity, and electronic distribution.

| Property | Value for 3-(p-methoxyphenyl)azetidine epa.gov | Unit | Future Research Focus for this compound |

|---|---|---|---|

| Boiling Point | 264 - 267 (Predicted) | °C | Experimental determination and comparison. |

| Melting Point | 63.4 - 82.3 (Experimental) | °C | Precise measurement to understand crystal packing. |

| Water Solubility | 0.110 (Predicted) | g/L | Quantification of solubility, expected to be altered by the second methoxy group. |

| LogP (Octanol-Water Partition) | 1.59 (Predicted) | - | Determination of lipophilicity, a key parameter for medicinal chemistry. researchgate.net |

| pKa (Basic) | 10.0 (Predicted) | - | Measurement of basicity, critical for its use as a ligand or in acid-base catalysis. |

| Polarizability | 19.1 (Predicted) | ų | Computational and experimental analysis of electronic effects. |

| Density | 1.05 (Predicted) | g/cm³ | Experimental verification. |

Future studies should also investigate the antioxidant potential, as other azetidine derivatives have demonstrated such activity. jmchemsci.com

Integration into Advanced Functional Materials and Catalytic Systems

The unique electronic and structural features of this compound make it a compelling building block for advanced materials and catalysts.

Functional Organic Materials: The electron-donating nature of the 2,4-dimethoxyphenyl group suggests potential applications in organic electronics. ontosight.ai Specifically, this moiety could serve as a donor fragment in donor-acceptor molecules designed for use as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov Research into thermally activated delayed fluorescent (TADF) materials, which enable highly efficient OLEDs, often utilizes molecules with distinct donor and acceptor units to control electronic properties. nih.govbioinfopublication.org Integrating the this compound scaffold into such systems is a promising, unexplored direction. researchgate.netbeilstein-journals.org

Catalytic Systems: Functionalized azetidines have been successfully employed as ligands in coordination chemistry. rsc.org For example, an azetidine derivative bearing pyridyl and aminoethyl substituents acts as a tridentate ligand for copper(II). rsc.org The nitrogen atom of the this compound ring, along with potential modifications to the phenyl ring, could be used to design novel ligands. The electronic properties conferred by the dimethoxy substituents could serve to tune the activity and selectivity of metal catalysts for a variety of organic transformations. Azetidinic amino acids have also been characterized as ligands, further highlighting the potential of this scaffold. nih.gov

Development of High-Throughput Screening Methodologies for Chemical Exploration of Azetidines

High-throughput screening (HTS) is a powerful paradigm in modern chemistry for rapidly exploring vast chemical space. lifechemicals.com The development of HTS-compatible reactions and screening platforms is essential for unlocking the full potential of the this compound scaffold.

Future work should focus on:

Library Synthesis: Developing robust, high-throughput synthetic methods to create large, diverse libraries of compounds derived from this compound is a primary goal. nih.gov Techniques like "click chemistry" are well-suited for HTS and could be used to rapidly append a wide range of functionalities to the core scaffold. nih.govresearchgate.net

Direct-to-Biology Screening: Platforms that combine high-throughput synthesis directly with biological or functional screening can accelerate discovery. semanticscholar.org A "direct-to-biology" approach could be used to screen libraries of azetidine derivatives for specific properties without the need for purification of each compound, dramatically increasing the efficiency of hit identification. semanticscholar.org

Assay Development: Creating specific HTS assays to evaluate the properties of azetidine libraries is crucial. For instance, the Blood-Brain Barrier-Passive Permeability Assay (BBB-PAMPA) is an HTS method used to predict the ability of compounds to enter the central nervous system. acs.org Similar assays could be developed to screen for catalytic activity, material properties, or specific reactivity patterns.

Theoretical Advancements Guiding Experimental Design for this compound Research

Computational chemistry and theoretical modeling are indispensable tools for predicting reactivity and guiding experimental work, saving significant time and resources. thescience.devmit.edu For a relatively unexplored compound like this compound, a theory-driven approach is particularly valuable.

Key theoretical directions include:

Predicting Reaction Outcomes: As demonstrated in the synthesis of other azetidines, computational models can predict which reactant pairs will successfully form products in complex reactions like photocatalytic cycloadditions. thescience.devmit.edu Applying these models to the synthesis of this compound derivatives can pre-screen potential reactions and prioritize those with the highest probability of success. mit.edu

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations are powerful for understanding complex reaction mechanisms that are difficult to probe experimentally. acs.orgacs.org Such studies can rationalize observed product distributions, identify key intermediates (like azomethine imines), and predict the influence of substituents on reaction barriers, as seen in studies of azetidine lithiation and nitrogen-atom insertion reactions. acs.orgpoliba.it

Calculating Physicochemical Properties: DFT can be used to calculate fundamental properties like heats of formation, bond dissociation energies, and local reactivity descriptors (e.g., Fukui functions). researchgate.netnih.govnih.gov These calculations can help in designing high-energy-density materials or in understanding the electronic structure that governs the compound's integration into functional materials. researchgate.net

By combining these theoretical approaches with empirical studies, researchers can accelerate the exploration of this compound, transforming it from a simple building block into a versatile platform for chemical innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-Dimethoxyphenyl)azetidine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-closure reactions. For example, analogous compounds like 3-(4-chlorophenoxy)azetidine are synthesized via substitution between 3-aminoazetidine and activated aromatic precursors under controlled pH and temperature (e.g., HCl-mediated acidification) . For this compound, optimization may require adjusting reaction time, solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of azetidine precursors to methoxy-substituted aryl halides. Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

- Methodology :

- NMR : H and C NMR can confirm the azetidine ring structure and substitution pattern. Methoxy groups at the 2- and 4-positions on the phenyl ring produce distinct splitting patterns in aromatic regions .

- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (as demonstrated for (E)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-one derivatives) reveals bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding stability and reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling azetidine derivatives in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Perform reactions in fume hoods due to potential volatility or toxicity of intermediates.

- Waste disposal: Follow institutional guidelines for azetidine-containing waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dimethoxy substituents influence the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Computational studies (DFT or molecular docking) can model electron density distribution. The methoxy groups act as electron-donating groups, activating the phenyl ring toward electrophilic substitution. Steric hindrance at the 2-position may direct reactivity to the 4- or 6-position of the ring. Experimental validation via regioselective functionalization (e.g., nitration or halogenation) can confirm computational predictions .

Q. What strategies can mitigate racemization or ring-opening during functionalization of the azetidine moiety?

- Methodology :

- Temperature Control : Lower reaction temperatures (0–5°C) reduce thermal degradation.

- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to stabilize the azetidine nitrogen during derivatization.

- Catalysis : Employ mild catalysts (e.g., Pd/C for hydrogenation) to preserve ring integrity .

Q. How can this compound be integrated into structure-activity relationship (SAR) studies for bioactive molecules?

- Methodology :

- Derivative Synthesis : Modify the azetidine ring (e.g., N-alkylation) or methoxy substituents to create analogs.

- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence polarization or SPR.

- Data Analysis : Correlate substituent patterns with activity metrics (IC50, Ki) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.